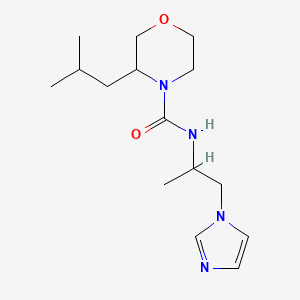![molecular formula C15H22N2O2 B7594704 [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and has a molecular formula of C18H26N2O2.
Mechanism of Action
The mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It is also believed to modulate the activity of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of inflammatory and neurological disorders. However, one limitation is that the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as cancer. Additionally, research could be done to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a complex process that involves several steps. The starting materials for the synthesis are 2-methylpyridine-3-carboxylic acid and 2-amino-2-methylpropan-1-ol. The reaction is carried out in the presence of a catalyst and a solvent. The final product is obtained after several purification steps.
Scientific Research Applications
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[3-(2-methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)9-13-10-19-8-7-17(13)15(18)14-5-4-6-16-12(14)3/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKQBJMCVDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCOCC2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)



![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)



![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)

![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)


![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)